BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide

PDE4 inhibitor isoform selectivity asthma

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide (CAS 940986-23-2; molecular formula C₁₈H₂₁NO₆S; MW 379.4) is a synthetic sulfonamide–benzodioxole hybrid. The compound belongs to a class of phosphodiesterase‑4 (PDE4) inhibitors characterized by an aryl‑sulfonamide core coupled to a benzodioxole pharmacophore, a scaffold explored for anti‑asthmatic and anti‑inflammatory indications.

Molecular Formula C18H21NO6S
Molecular Weight 379.43
CAS No. 940986-23-2
Cat. No. B2915667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide
CAS940986-23-2
Molecular FormulaC18H21NO6S
Molecular Weight379.43
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OCC
InChIInChI=1S/C18H21NO6S/c1-3-22-15-8-6-14(10-18(15)23-4-2)26(20,21)19-11-13-5-7-16-17(9-13)25-12-24-16/h5-10,19H,3-4,11-12H2,1-2H3
InChIKeyXXEUULGILMERTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide (CAS 940986-23-2): Structural Identity and PDE4 Inhibitor Class Context


N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide (CAS 940986-23-2; molecular formula C₁₈H₂₁NO₆S; MW 379.4) is a synthetic sulfonamide–benzodioxole hybrid . The compound belongs to a class of phosphodiesterase‑4 (PDE4) inhibitors characterized by an aryl‑sulfonamide core coupled to a benzodioxole pharmacophore, a scaffold explored for anti‑asthmatic and anti‑inflammatory indications [1]. It is a constitutional isomer of the well‑characterized PDE4 inhibitor LASSBio‑448 (N‑(3,4‑dimethoxyphenethyl)‑6‑methylbenzo[d][1,3]dioxole‑5‑sulfonamide), with an inverse placement of the benzodioxole and dialkoxybenzene moieties around the sulfonamide linker [1].

Why Generic Substitution Is Not Advisable for N-(1,3-Benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide


Sulfonamide‑based PDE4 inhibitors exhibit profound structure–activity relationship (SAR) divergence depending on the regiochemistry of the benzodioxole and dialkoxybenzene substituents around the sulfonamide core [1]. In a congeneric series of 12 sulfonamides (6a–k), simply repositioning the benzodioxole from the sulfonyl side to the N‑alkyl side, or replacing 3,4‑dimethoxy with 3,4‑diethoxy, produces marked shifts in PDE4 isoform selectivity, intrinsic potency, and emetic liability [1]. Therefore, procurement of a specific sulfonamide‑benzodioxole isomer such as N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide—rather than an in‑class analog with superficially similar substituents—is essential when isoform‑selectivity profiles, metabolic stability, or emetic tolerability are decision‑critical parameters. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide vs. Closest PDE4 Inhibitor Comparators


PDE4 Isoform Selectivity: LASSBio‑448 (Close Constitutional Isomer) vs. Rolipram – IC₅₀ Head‑to‑Head

In the closest structurally characterized constitutional isomer, LASSBio‑448 (N-(3,4-dimethoxyphenethyl)-6-methylbenzo[d][1,3]dioxole-5-sulfonamide), the inverted regiochemistry yields a PDE4D/PDE4A inhibitory index of 6.7, compared with 2.0 for the prototypical PDE4 inhibitor rolipram [1]. The absolute IC₅₀ values (IMAP TR‑FRET assay, human recombinant PDE4 isoforms) are: PDE4A 0.7 μM, PDE4B 1.4 μM, PDE4C 1.1 μM, and PDE4D 4.7 μM for LASSBio‑448; rolipram gives 0.3, 0.9, 0.9, and 0.6 μM respectively [1]. The preferential sparing of PDE4D relative to PDE4A/B is a hallmark of this scaffold topology.

PDE4 inhibitor isoform selectivity asthma

PDE4 Isoform Inhibition at Fixed Concentration: LASSBio‑448 vs. Rolipram and Congeners

At a fixed 1 μM concentration, LASSBio‑448 (the constitutional isomer) inhibits PDE4A1A by 36.5 ± 0.7%, PDE4B1 by 31.0 ± 1.1%, PDE4C by 33.7 ± 0.4%, and PDE4D3 by 26.5 ± 0.7% [1]. In contrast, rolipram achieves 71.0 ± 0.4%, 60.0 ± 1.2%, 67.0 ± 1.3%, and 50.0 ± 0% inhibition across the same isoforms [1]. Notably, within the sulfonamide series 6a–k, only compounds retaining the benzodioxole‑on‑sulfonyl architecture (like LASSBio‑448) exhibit balanced multi‑isoform inhibition; analogs with benzodioxole replacement or relocation show marked loss of PDE4A/B activity (inactive against PDE4A/B at 1 μM) [1].

PDE4 inhibition SAR screening

In‑Vivo Anti‑Inflammatory Efficacy in Allergen‑Challenged Mice: LASSBio‑448 vs. Vehicle Baseline

In ovalbumin (OVA)‑sensitized and challenged A/J mice, oral administration of LASSBio‑448 at 100 mg/kg, 1 h before provocation, significantly inhibited allergen‑induced eosinophil accumulation in bronchoalveolar lavage (BAL) fluid and lung tissue compared with vehicle‑treated controls [1]. Furthermore, in an interventional treatment protocol (where compound was administered after the establishment of allergic inflammation), LASSBio‑448 reversed ongoing lung eosinophilic infiltration, mucus exacerbation, peribronchiolar fibrosis, and airway hyper‑reactivity (AHR), mechanistically linked to reduced levels of IL‑4, IL‑5, IL‑13, and eotaxin‑2 [1]. Under an LPS‑induced acute lung inflammation model, LASSBio‑448 at 2.5 and 10 mg/kg (oral) prevented inflammation and AHR, while the comparator cilomilast was effective at 1 mg/kg [1].

allergic asthma eosinophilic inflammation in vivo pharmacology

Emetic Liability: LASSBio‑448 vs. Rolipram and Cilomilast in Rodent Behavioral Assay

The xylazine/ketamine‑induced anesthesia duration test in rodents, a validated behavioral correlate of emetic potential for PDE4 inhibitors, demonstrated that the sulfonamide‑benzodioxole scaffold (LASSBio‑448) is less pro‑emetic than both rolipram (first‑generation PDE4 inhibitor) and cilomilast (second‑generation PDE4 inhibitor) at pharmacologically active doses [1]. While absolute anesthesia‑duration values are reported in graphical format only, the rank order of emetic liability—rolipram > cilomilast > LASSBio‑448—is clearly established [1]. This reduced emetic signal is consistent with the PDE4D‑sparing selectivity profile observed in enzymatic assays.

emesis PDE4 tolerability xylazine/ketamine test

In‑Vitro Hepatic Metabolism and CYP Isoenzyme Mapping: LASSBio‑448 vs. Known PDE4 Inhibitor Metabolic Pathways

Incubation of LASSBio‑448 with pooled rat liver microsomes in the presence of an NADPH‑generating system produced two major Phase I metabolites: O‑demethyl‑LASSBio‑448 (M1) and 3,4‑dihydroxyphenyl‑LASSBio‑448 (M2), formed by dealkylation of the 3,4‑dimethoxyphenyl and 1,3‑benzodioxole subunits respectively [1]. CYP isoform‑selective inhibitor studies identified CYP1A2, CYP2C19, and CYP3A4 as the primary enzymes responsible for oxidative biotransformation [1]. The presence of 3,4‑diethoxy (rather than 3,4‑dimethoxy) substituents in the target compound is predicted to alter the metabolic pathway from O‑demethylation to O‑deethylation, potentially modifying the rate of Phase I clearance and the identity of reactive intermediates relative to the dimethoxy analog [1].

drug metabolism CYP450 ADME

Molecular Docking: Structural Basis for Isoform Selectivity of the Sulfonamide–Benzodioxole Scaffold

Docking analyses of LASSBio‑448 into the active sites of PDE4 isoforms revealed similar binding poses in PDE4A and PDE4C, but distinct orientations in PDE4B and PDE4D, providing a structural rationale for the observed isoform‑selectivity profile [1]. This differential docking is attributed to the specific spatial arrangement of the benzodioxole and dimethoxyphenyl groups imposed by the sulfonamide linker geometry. Altering the regiochemistry (as in the target compound) is expected to produce a different isoform‑docking fingerprint due to the inverted placement of the benzodioxole and dialkoxybenzene pharmacophores [1].

molecular docking PDE4 active site structure-based design

Optimal Research and Preclinical Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide (CAS 940986-23-2)


PDE4 Isoform‑Selectivity Profiling in Allergic Asthma Models Requiring Low Emetic Liability

Based on the PDE4D‑sparing selectivity demonstrated by the constitutional isomer LASSBio‑448 (PDE4D/PDE4A index = 6.7 vs. rolipram index = 2.0) [1], this compound is best deployed in chronic allergic asthma models (e.g., OVA‑sensitized A/J mice) where repeated dosing is required and emetic tolerability is a critical endpoint. The inverted regiochemistry of the target compound (benzodioxole on the N‑alkyl side, 3,4‑diethoxy on the sulfonyl side) may yield a further differentiated isoform‑selectivity signature, supporting structure–activity relationship (SAR) studies aimed at decoupling anti‑inflammatory efficacy from gastrointestinal adverse effects.

Metabolic Stability and CYP Phenotyping Studies Comparing 3,4‑Diethoxy vs. 3,4‑Dimethoxy PDE4 Inhibitors

The established CYP metabolic map of the dimethoxy analog (CYP1A2, CYP2C19, CYP3A4 involvement; O‑demethylation as major Phase I pathway) [2] provides a direct benchmark for head‑to‑head metabolic stability studies with the 3,4‑diethoxy derivative. Researchers should prioritize this compound for comparative intrinsic clearance assays in human hepatocytes or recombinant CYP panels, as the shift from methoxy to ethoxy substituents is predicted to alter the rate of O‑dealkylation and may reduce formation of potentially reactive catechol metabolites [2].

Scaffold‑Hopping SAR Libraries Targeting PDE4B‑ vs. PDE4D‑Mediated Inflammatory Signaling

Docking evidence shows that the benzodioxole‑sulfonamide scaffold achieves distinct binding poses in PDE4B vs. PDE4D active sites [1]. Procurement of the target compound—with its unique regiochemical arrangement—enables systematic scaffold‑hopping studies in which the benzodioxole and diethoxybenzene pharmacophores are exchanged across the sulfonamide linker. Such libraries are valuable for identifying the minimal pharmacophoric requirements for PDE4B‑biased inhibition, a strategy relevant to indications where PDE4B inhibition drives efficacy and PDE4D inhibition drives emesis.

Interventional (Therapeutic) Efficacy Protocols in LPS‑Induced Acute Lung Injury

LASSBio‑448 has demonstrated the ability to reverse established eosinophilic inflammation, mucus exacerbation, and peribronchiolar fibrosis when administered after allergen challenge [1]. This therapeutic‑protocol capability, rather than merely prophylactic activity, is a key differentiator. The target compound should be prioritized for LPS‑induced acute lung injury models in mice (2.5–10 mg/kg oral dose range, benchmarked against cilomilast at 1 mg/kg) [1] to determine whether the altered regiochemistry preserves or enhances this disease‑modifying, interventional efficacy profile.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.